molecular formula C9H6Cl2N2O B1342633 4,7-Dichloro-6-methoxyquinazoline CAS No. 55496-51-0

4,7-Dichloro-6-methoxyquinazoline

Cat. No.: B1342633
CAS No.: 55496-51-0
M. Wt: 229.06 g/mol
InChI Key: ZYPYZZMHOIUNOS-UHFFFAOYSA-N
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Description

Overview of Quinazoline (B50416) Heterocycles: Structural Diversity and Pharmacological Relevance

Quinazolines are a prominent class of nitrogen-containing heterocyclic compounds with the chemical formula C₈H₆N₂. ijpsr.com Their structure, which features a benzene (B151609) ring fused to a pyrimidine (B1678525) ring, serves as a versatile scaffold in medicinal chemistry. ijpsr.comnih.gov This structural framework allows for extensive functionalization, leading to a wide array of derivatives with diverse pharmacological activities. nih.govnih.gov The inherent biological significance of the quinazoline nucleus has made it a "privileged scaffold" in drug discovery, attracting considerable research interest. ijpsr.comnih.govtaylorandfrancis.comtaylorandfrancis.com

The pharmacological applications of quinazoline derivatives are broad and well-documented. nih.govnih.gov They have been shown to exhibit a range of biological effects, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antihypertensive activities. nih.govnih.gov Several FDA-approved drugs, such as Gefitinib, Erlotinib, and Lapatinib, are based on the quinazoline framework and are used in cancer therapy. nih.gov The versatility of the quinazoline scaffold allows medicinal chemists to design and synthesize novel compounds with improved therapeutic potential by modifying the substituents around the core structure. ijpsr.comnih.gov

Significance of 4,7-Dichloro-6-methoxyquinazoline as a Key Synthetic Intermediate and Core Scaffold

This compound is a crucial intermediate in the synthesis of various biologically active molecules. Its structure, featuring reactive chlorine atoms at the 4 and 7 positions and a methoxy (B1213986) group at the 6-position, makes it a valuable building block for creating more complex quinazoline derivatives. The chlorine atoms can be selectively substituted through nucleophilic displacement reactions, allowing for the introduction of a wide range of functional groups.

This compound serves as a core scaffold for the development of potent inhibitors of various kinases, which are enzymes that play a critical role in cellular signaling pathways. Dysregulation of kinase activity is implicated in numerous diseases, particularly cancer. By modifying the this compound core, researchers can design targeted therapies that specifically inhibit the activity of disease-related kinases.

Research Trajectory and Evolving Academic Interest in this compound and its Analogues

The academic interest in this compound and its analogues has grown significantly over the years, driven by the quest for new and effective therapeutic agents. Early research focused on the fundamental synthesis and characterization of this and related quinazoline compounds. As the understanding of the pharmacological potential of the quinazoline scaffold deepened, the focus shifted towards its application in medicinal chemistry.

A significant area of research has been the synthesis of 4-anilinoquinazoline (B1210976) derivatives, which have shown promise as tyrosine kinase inhibitors. For instance, a related compound, 4,7-dichloro-6-nitroquinazoline, is a key intermediate in the synthesis of Afatinib, a drug used to treat non-small cell lung cancer. researchgate.net The synthesis of such intermediates often involves multi-step processes starting from readily available materials like 2-amino-4-chlorobenzoic acid. researchgate.net

The development of new synthetic methodologies continues to be an active area of research. For example, the synthesis of 2,4-dichloro-6,7-dimethoxyquinazoline (B120542) has been achieved by refluxing 6,7-dimethoxyquinazolin-2,4-dione with phosphorous oxychloride. derpharmachemica.com This intermediate can then be used to synthesize a variety of 2-chloro-4-(arylamino)-6,7-dimethoxyquinazoline derivatives with potential anti-inflammatory activity. derpharmachemica.com

The table below provides an overview of some key quinazoline derivatives and their synthetic precursors.

Compound NamePrecursor(s)Key Reactions
4,7-Dichloro-6-nitroquinazoline2-Amino-4-chlorobenzoic acidCondensation, Nitration, Chlorination researchgate.net
4-Chloro-6,7-dimethoxyquinazoline6,7-Dimethoxy-3,4-dihydro-quinazolin-4-oneReaction with thionyl chloride chemicalbook.com
2,4-Dichloro-6,7-dimethoxyquinazoline6,7-Dimethoxyquinazolin-2,4-dioneReflux with phosphorous oxychloride derpharmachemica.com
4,7-Dichloroquinoline3-Chloroaniline, Diethyl oxaloacetateCondensation, Cyclization, Chlorination wikipedia.orgorgsyn.org

The ongoing research into this compound and its analogues highlights the enduring importance of the quinazoline scaffold in the development of new pharmaceuticals. The ability to systematically modify this core structure provides a powerful tool for medicinal chemists to create novel compounds with tailored biological activities.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,7-dichloro-6-methoxyquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2N2O/c1-14-8-2-5-7(3-6(8)10)12-4-13-9(5)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYPYZZMHOIUNOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20597260
Record name 4,7-Dichloro-6-methoxyquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20597260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55496-51-0
Record name 4,7-Dichloro-6-methoxyquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20597260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies and Methodologies for 4,7 Dichloro 6 Methoxyquinazoline and Its Derivatives

De Novo Synthesis of the 4,7-Dichloro-6-methoxyquinazoline Scaffold

The initial construction of the this compound ring system involves a series of chemical transformations, starting from simpler, commercially available precursors. This process requires careful control of reaction conditions to ensure the correct assembly and functionalization of the heterocyclic core.

Multi-Step Reaction Sequences for Quinazoline (B50416) Ring Construction

The fundamental quinazoline skeleton is typically assembled through cyclization reactions. acs.orgnih.govacs.org A common approach involves the reaction of an appropriately substituted anthranilic acid derivative with a one-carbon source. For instance, 2-aminobenzoic acids can react with formamide (B127407) or other reagents to form the pyrimidine (B1678525) ring of the quinazoline system. acs.orgresearchgate.net The substituents on the initial anthranilic acid determine the final substitution pattern on the benzene (B151609) portion of the quinazoline ring.

Another versatile method for constructing the quinazoline ring is through the reaction of 2-aminobenzonitriles with various electrophiles. This approach allows for the introduction of a diverse range of substituents at the 2-position of the quinazoline core. nih.gov Furthermore, transition-metal-catalyzed reactions, such as those involving ruthenium or cobalt, have been developed to facilitate the dehydrogenative or deaminative coupling of 2-aminophenyl ketones or 2-aminobenzamides with amines, providing efficient routes to quinazolines and quinazolinones. acs.orgfrontiersin.org

A key intermediate in many synthetic routes is the corresponding quinazolinone. For example, 2,4-quinazolinediones can be prepared from the reaction of anthranilic acid with potassium cyanate. google.com This intermediate serves as a precursor for subsequent chlorination steps.

Strategic Chlorination Approaches for Dichloroquinazoline Formation

The introduction of chlorine atoms at the C-4 and C-7 positions is a crucial step in the synthesis of the target compound. Chlorination of a pre-formed quinazolinone or a hydroxyquinazoline derivative is a common strategy. chemicalbook.comthieme-connect.de Reagents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are frequently employed for this transformation. researchgate.netchemicalbook.com

For example, 7-chloro-4-hydroxyquinazoline (B189423) can be converted to 4,7-dichloroquinazoline (B1295908) by heating with phosphorus oxychloride. chemicalbook.com Similarly, the conversion of a 2,4-quinazolinedione to a 2,4-dichloroquinazoline (B46505) can be achieved through a chlorination reaction. google.com The reactivity of the different positions on the quinazoline ring allows for selective chlorination under specific reaction conditions.

The choice of chlorinating agent and reaction conditions is critical to achieve the desired dichlorination without unwanted side reactions. thieme-connect.de The presence of other functional groups on the quinazoline ring can influence the outcome of the chlorination reaction, necessitating careful optimization of the synthetic protocol.

Regioselective Introduction of the Methoxy (B1213986) Group

The methoxy group at the C-6 position is typically introduced at an early stage of the synthesis, often starting with a methoxy-substituted anthranilic acid derivative. For instance, the synthesis of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline (B1278641) starts from methyl 4-hydroxy-3-methoxybenzoate, where the methoxy group is already in place. researchgate.net

In cases where the methoxy group is introduced later in the synthetic sequence, regioselectivity becomes a key consideration. The electronic properties of the quinazoline ring, influenced by existing substituents, will direct the position of electrophilic or nucleophilic attack. For the introduction of a methoxy group, a nucleophilic substitution reaction on a suitably activated quinazoline precursor might be employed. However, direct methoxylation of the quinazoline ring is less common, and the strategy of starting with a pre-methoxylated precursor is generally preferred to ensure the correct regiochemistry. researchgate.netnih.gov

Post-Synthetic Modification and Derivatization of this compound

Once the this compound core has been synthesized, it serves as a versatile scaffold for the introduction of a wide array of functional groups through various chemical reactions. The differential reactivity of the two chlorine atoms at the C-4 and C-7 positions allows for selective and sequential modifications.

Nucleophilic Aromatic Substitution Reactions at Positions C-4 and C-7

The chlorine atoms at the C-4 and C-7 positions of the quinazoline ring are susceptible to nucleophilic aromatic substitution (SNA_r) reactions. lumenlearning.comlibretexts.orgscranton.edu The C-4 position is generally more electrophilic and therefore more reactive towards nucleophiles than the C-7 position. mdpi.comnih.gov This difference in reactivity allows for the selective substitution of the C-4 chlorine atom while leaving the C-7 chlorine intact.

A wide range of nucleophiles, including amines, alcohols, and thiols, can be used to displace the chlorine atom at the C-4 position. mdpi.com For example, the reaction of 2,4-dichloroquinazolines with various amines consistently results in the regioselective formation of 2-chloro-4-aminoquinazoline derivatives. mdpi.com This selectivity is a cornerstone for building molecular diversity from the dichloroquinazoline scaffold.

Following the substitution at the C-4 position, the less reactive C-7 chlorine can then be replaced by another nucleophile, often requiring more forcing reaction conditions. This sequential S_NAr approach provides a powerful strategy for the synthesis of disubstituted quinazoline derivatives with different functionalities at the C-4 and C-7 positions.

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions on Dichloroquinazolines

Starting MaterialNucleophilePosition of SubstitutionProductReference
2,4-DichloroquinazolineAnilinesC-42-Chloro-4-anilinoquinazoline mdpi.com
2,4-DichloroquinazolineBenzylaminesC-42-Chloro-4-(benzylamino)quinazoline mdpi.com
2,4-DichloroquinazolineAliphatic aminesC-42-Chloro-4-(alkylamino)quinazoline mdpi.com
4,7-DichloroquinolineSodium methoxideC-44-Methoxy-7-chloroquinoline chegg.com

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) for Advanced Derivatization

Transition metal-catalyzed cross-coupling reactions provide a powerful and versatile toolkit for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide range of substituents onto the quinazoline core. mdpi.commdpi.comuniurb.it The Suzuki-Miyaura and Sonogashira coupling reactions are particularly prominent in this context. wikipedia.orgwikipedia.orgorganic-chemistry.org

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction of an organoboron compound (such as a boronic acid or ester) with a halide. wikipedia.orglibretexts.org In the case of this compound, the chlorine atoms at both C-4 and C-7 can participate in Suzuki coupling reactions. nih.govresearchgate.net Due to the higher reactivity of the C-4 position, selective mono-arylation or vinylation can often be achieved under carefully controlled conditions. nih.govresearchgate.netnih.gov Subsequent coupling at the C-7 position can then be performed to introduce a second, different substituent. nih.gov

The Sonogashira coupling reaction allows for the introduction of alkyne moieties through a palladium- and copper-co-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction can also be applied to this compound, providing access to alkynyl-substituted quinazolines. The regioselectivity of the Sonogashira coupling on dihaloquinazolines often favors the more reactive position, which is typically the C-4 position. nih.gov

These cross-coupling reactions significantly expand the accessible chemical space for derivatives of this compound, allowing for the synthesis of complex molecules with precisely controlled substitution patterns.

Amidation and Other Functional Group Interconversions on the Quinazoline Core

The quinazoline scaffold, particularly when substituted with reactive groups like chlorine atoms, is ripe for further chemical modification. The chlorine atoms on this compound, especially the one at the C-4 position, are susceptible to nucleophilic substitution, making them ideal sites for introducing new functionalities.

Amidation, the formation of an amide group, is a common and crucial functional group interconversion performed on the quinazoline core. This reaction typically involves the displacement of a chloro group by an amine. For instance, the C-4 chlorine of a dichloroquinazoline derivative is readily substituted by various amines. This reactivity is exemplified in the synthesis of 2-chloro-4-(arylamino)-6,7-dimethoxyquinazoline derivatives, where 2,4-dichloro-6,7-dimethoxyquinazoline (B120542) is refluxed with appropriate aniline (B41778) derivatives in isopropanol. derpharmachemica.com This suggests a similar potential for amidation reactions on the this compound core.

Other functional group interconversions can also be envisaged. The methoxy group at the C-6 position could potentially be demethylated to a hydroxyl group, which can then be further functionalized. The chlorine at the C-7 position is generally less reactive than the one at C-4 but can still undergo substitution under more forcing conditions or with specific catalytic systems, allowing for sequential and selective functionalization.

Table 1: Examples of Functional Group Interconversions on Dichloroquinazoline Analogs

Starting MaterialReagent(s)ProductReaction Type
2,4-dichloro-6,7-dimethoxyquinazolineAniline derivatives, Isopropanol2-chloro-4-(arylamino)-6,7-dimethoxyquinazoline derivativesNucleophilic Aromatic Substitution (Amidation) derpharmachemica.com
7-Chloro-3H-quinazolin-4-onePOCl₃4,7-DichloroquinazolineChlorination chemicalbook.com
2-amino-4-chlorobenzoic acidHNO₃/H₂SO₄ then SOCl₂/DMF4,7-dichloro-6-nitroquinazolineNitration and Chlorination researchgate.net

Methodological Advancements and Green Chemistry Principles in Quinazoline Synthesis

Recent advancements in chemical synthesis have emphasized the need for environmentally conscious and efficient methods. The synthesis of quinazolines has benefited significantly from these developments, with a strong focus on green chemistry and advanced catalytic approaches. nih.govdeepdyve.com

Development of Efficient and Environmentally Benign Synthetic Protocols

The principles of green chemistry aim to reduce waste, use less hazardous materials, and improve energy efficiency. In the context of quinazoline synthesis, this has led to the development of several innovative protocols. nih.gov

One significant advancement is the use of greener solvents, such as water or deep eutectic solvents (DES), to replace traditional volatile organic compounds. researchgate.nettandfonline.com For example, the synthesis of 2,3-dihydroquinazolin-4-one derivatives has been successfully carried out in water using a recyclable zeolite catalyst. researchgate.net Microwave-assisted synthesis has also emerged as a green alternative, often leading to shorter reaction times and higher yields without the need for a solvent. nih.gov

Furthermore, multicomponent reactions (MCRs), where three or more reactants are combined in a single step to form the final product, represent a highly atom-economical approach. A four-component procedure for preparing substituted quinazolines from simple anilines, aromatic aldehydes, and ammonium (B1175870) iodide under metal-free conditions has been described, highlighting a strategy for facile construction from readily available reactants. rsc.org These methods minimize the number of synthetic steps and purification procedures, thereby reducing waste and resource consumption. nih.gov

Table 2: Green Chemistry Approaches in Quinazoline Synthesis

Green PrincipleApplication in Quinazoline SynthesisExampleReference(s)
Use of Safer SolventsReplacement of volatile organic solvents with water or deep eutectic solvents.Synthesis of dihydroquinazolinones in water. researchgate.nettandfonline.com
Energy EfficiencyUtilization of microwave irradiation to reduce reaction times and energy consumption.Microwave-promoted, solvent-free synthesis of quinazolines. nih.gov
Atom EconomyDevelopment of one-pot, multicomponent reactions to maximize the incorporation of starting materials into the final product.Four-component synthesis of quinazolines from anilines and aldehydes. rsc.org
Use of Renewable Feedstocks/CatalystsEmployment of recyclable catalysts like zeolites.Zeolite H-BEA catalyzed synthesis of quinazoline-based compounds. researchgate.net
Metal-Free SynthesisDevelopment of protocols that avoid the use of heavy metals.Salicylic acid-catalyzed oxidative condensation for 2-substituted quinazolines. nih.gov

Catalytic Approaches for Enhanced Selectivity and Yield

Catalysis is a cornerstone of modern organic synthesis, offering pathways to reactions with high efficiency, selectivity, and yield. mdpi.com The synthesis of quinazolines has greatly benefited from both transition-metal catalysis and organocatalysis. frontiersin.org

Transition metals such as copper, palladium, nickel, cobalt, and iridium have been extensively used to catalyze various C-H activation and cross-coupling reactions for building the quinazoline scaffold. mdpi.comorganic-chemistry.org For example, copper-catalyzed tandem reactions have been developed for the synthesis of quinazoline derivatives from readily available starting materials. organic-chemistry.org Similarly, nickel-catalyzed acceptorless dehydrogenative coupling reactions provide an atom-economical route to quinazolines. nih.gov These catalytic systems often operate under mild conditions and exhibit broad substrate scope.

Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful, metal-free alternative. frontiersin.org Catalysts like molecular iodine, o-iodoxybenzoic acid (IBX), and various acidic or basic organocatalysts have been employed to promote the synthesis of quinazolines. organic-chemistry.org For instance, molecular iodine can catalyze the amination of a benzylic C-H bond under transition-metal-free and solvent-free conditions, making the process green and economical. organic-chemistry.org These organocatalytic methods provide an attractive alternative to metal-based systems, often with the advantages of lower toxicity, cost-effectiveness, and operational simplicity. nih.govfrontiersin.org

Table 3: Catalytic Methods in Quinazoline Synthesis

Catalyst TypeMetal/MoleculeReaction TypeAdvantagesReference(s)
Transition MetalCopper (Cu)Tandem Ullmann-type coupling and aerobic oxidationUse of readily available starting materials, operational simplicity. organic-chemistry.org
Transition MetalNickel (Ni)Acceptorless dehydrogenative couplingHigh atom economy, use of inexpensive catalysts. nih.gov
Transition MetalIridium (Ir)Acceptorless dehydrogenative couplingHigh atom-economy, mild reaction conditions. organic-chemistry.org
Transition MetalCobalt (Co)Dehydrogenative cyclizationsEnvironmentally benign, mild conditions. organic-chemistry.org
OrganocatalystMolecular Iodine (I₂)Benzylic C-H bond aminationMetal-free, solvent-free, economical. organic-chemistry.org
Organocatalysto-Iodoxybenzoic acid (IBX)Tandem reaction of o-aminobenzylamine and aldehydesMild conditions, facile synthesis. organic-chemistry.org
OrganocatalystSalicylic AcidOxidative condensationMetal-free, green oxidation using atmospheric oxygen. nih.gov
Organocatalyst4-dimethylaminopyridine (DMAP)CyclizationMetal-free, mild conditions (room temperature or microwave). frontiersin.org

Medicinal Chemistry and Biological Activity Profiling of 4,7 Dichloro 6 Methoxyquinazoline Analogues

Rational Design and Synthesis of 4,7-Dichloro-6-methoxyquinazoline-Derived Analogues for Biological Evaluation

The development of novel therapeutic agents from the this compound scaffold is heavily reliant on the principles of rational drug design and efficient synthetic methodologies. These strategies aim to optimize the biological activity, selectivity, and pharmacokinetic properties of the lead compound.

Both ligand-based and structure-based drug design approaches are instrumental in the development of this compound analogues.

Ligand-based drug design focuses on the analysis of molecules known to interact with a target of interest. This approach is particularly useful when the three-dimensional structure of the target is unknown. By identifying the common structural features and electronic properties (pharmacophore) of active compounds, new molecules with improved potency can be designed. For instance, the 4-anilinoquinazoline (B1210976) scaffold is a well-established pharmacophore for tyrosine kinase inhibitors.

Structure-based drug design , on the other hand, utilizes the known three-dimensional structure of the biological target, such as an enzyme or receptor, to design ligands that can bind to it with high affinity and selectivity. nih.gov This method allows for the visualization of binding interactions and facilitates the design of molecules that complement the active site of the target. Computational tools like molecular docking are often employed to predict the binding modes and affinities of designed compounds. nih.gov For example, in the design of Epidermal Growth Factor Receptor (EGFR) inhibitors, the quinazoline (B50416) core is known to interact with the hinge region of the kinase domain, and various substituents can be rationally designed to interact with other key residues in the active site. nih.gov

To expand the chemical space and improve the drug-like properties of this compound analogues, medicinal chemists employ several advanced strategies.

Scaffold hopping involves the replacement of the core quinazoline structure with a different, yet functionally equivalent, scaffold. This technique can lead to the discovery of novel chemotypes with improved properties such as enhanced potency, better ADME (absorption, distribution, metabolism, and excretion) profiles, or novel intellectual property. For example, a thienopyrimidinone scaffold has been replaced with a quinazolinone core in the design of novel allosteric inhibitors of HIV-1 reverse transcriptase-associated ribonuclease H. nih.gov

Bioisosteric replacement is a strategy used to replace a functional group in a molecule with another group that has similar physical or chemical properties, with the aim of improving the biological activity or pharmacokinetic properties. drughunter.com For example, replacing a hydrogen atom with a fluorine atom can block metabolic oxidation and improve metabolic stability. In the context of quinazoline derivatives, bioisosteric replacements can be applied to the substituents at various positions of the quinazoline ring to fine-tune their biological activity.

Combinatorial chemistry allows for the rapid synthesis of a large number of different but structurally related molecules (a library). While specific examples starting from this compound are not extensively documented, the general principles of combinatorial synthesis are applicable. nih.govnih.gov By reacting the this compound core with a diverse set of building blocks, a library of analogues can be generated for high-throughput screening to identify compounds with desired biological activities.

In Vitro Assay Development and Implementation in Pharmacological Profiling

Enzyme Inhibition and Activation Assays

In vitro enzyme assays are crucial for elucidating the mechanism of action of this compound analogues. These assays measure the ability of a compound to either inhibit or activate a specific enzyme target. Novel quinazolinone derivatives have been evaluated against a panel of metabolic enzymes, including α-glycosidase, acetylcholinesterase, butyrylcholinesterase, and human carbonic anhydrase I and II. nih.govresearchgate.net

These studies have demonstrated that certain quinazolinone derivatives exhibit high inhibitory activities, with Ki values often in the nanomolar range, sometimes surpassing the potency of standard inhibitors. nih.govresearchgate.net For example, derivatives have shown Ki values ranging from 0.68-23.01 nM for acetylcholinesterase and 1.01-29.56 nM for butyrylcholinesterase. nih.gov Beyond metabolic enzymes, quinazoline analogues have been investigated as inhibitors of other key enzymes in disease pathways, such as Dihydrofolate Reductase (DHFR), PI3K, and mitogen-activated protein kinases (MAPKs). mdpi.comnih.govmdpi.com Molecular docking studies are often paired with these assays to understand the binding interactions between the compounds and the active site of the target enzyme. ijfmr.comnih.gov

Table 1: Enzyme Inhibition Data for Selected Quinazolinone Analogues

Compound Series Target Enzyme Inhibition Range (Ki) Standard Inhibitor Ki
7a-n α-glycosidase 19.28-135.88 nM 187.71 nM
7a-n Acetylcholinesterase 0.68-23.01 nM 53.31 nM
7a-n Butyrylcholinesterase 1.01-29.56 nM 58.16 nM
7a-n Carbonic Anhydrase I 10.25-126.05 nM 248.18 nM
7a-n Carbonic Anhydrase II 13.46-178.35 nM 323.72 nM

Data sourced from multiple studies. nih.govresearchgate.net

Cell-Based Phenotypic Screening and Cytotoxicity Assays

Cell-based assays are fundamental in pharmacological profiling to assess a compound's effect on cellular functions and to determine its cytotoxicity. For quinazoline analogues, these assays are commonly used to screen for anticancer activity. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard method used to measure the cytotoxic potential of newly synthesized compounds against various human cancer cell lines, such as HCT-116 (colon), MCF-7 (breast), and HepG2 (liver). nih.gov

These screenings have identified numerous quinazoline derivatives with potent antiproliferative activity, often with IC50 values in the low micromolar or even nanomolar range. nih.govmdpi.com For example, quinazoline–sulfonamide derivatives 4a and 4d were found to be the most potent in suppressing the proliferation of leukemia cell lines (Jurkat and THP-1), with IC50 values ranging from 4 to 6.5 µM. nih.gov In another study, a novel quinazoline derivative, compound 18, exhibited nanomolar level inhibitory activity against MGC-803 gastric cancer cells with an IC50 value of 0.85 μM. mdpi.com

Flow cytometry analysis is often employed to understand the mechanism behind the cytotoxicity, revealing effects such as cell cycle arrest (commonly at the G2/M phase) and induction of apoptosis. nih.govmdpi.com To assess selectivity, compounds are also tested against normal cell lines, with promising candidates showing limited toxicity to non-cancerous cells. nih.gov

Table 2: Cytotoxicity of Selected Quinazoline Analogues Against Cancer Cell Lines

Compound Cell Line Activity (IC50)
4a Jurkat (Leukemia) 6.1 µM
4a THP-1 (Leukemia) 6.5 µM
4d Jurkat (Leukemia) 4.2 µM
4d THP-1 (Leukemia) 4.6 µM
8a HCT-116 (Colon) 5.33 µM (72h)
8f MCF-7 (Breast) 21.29 µM (48h)
18 MGC-803 (Gastric) 0.85 µM

Data sourced from multiple studies. nih.govnih.govmdpi.com

Receptor Binding and Functional Assays

To characterize the interaction of quinazoline analogues with specific molecular targets, receptor binding and functional assays are indispensable. Radioligand binding assays are a common technique used to determine the affinity of a compound for a particular receptor. For example, various quinazoline derivatives have been tested in radioligand binding assays to measure their affinity for different adenosine receptor (AR) subtypes, such as A1, A2A, and A2B. nih.gov

Functional assays go a step further by measuring the biological response triggered by the compound-receptor interaction. These can include cell-based tests that measure downstream signaling events. In the context of anti-inflammatory research, quinazoline derivatives have been screened for their ability to inhibit LPS-induced NF-κB transcriptional activity in human monocytic cells, which is a functional measure of their anti-inflammatory potential. mdpi.comnih.gov For anticonvulsant activity, the mechanism targeting the GABAA receptor can be confirmed through in vivo functional assays like the flumazenil antagonism assay. mdpi.com

Preclinical Efficacy and Pharmacodynamics of Optimized Quinazoline Analogues

Following promising in vitro results, optimized quinazoline analogues are advanced to preclinical studies in animal models to evaluate their in vivo efficacy and pharmacodynamic properties. These studies are critical for validating the therapeutic potential of the compounds.

For anticancer activity, a novel quinazoline derivative (compound 18) was evaluated in an in vivo model and found to significantly decrease average tumor volume and tumor weight without affecting the body weight of the mice. mdpi.com Acute toxicity assays showed no deaths or obvious pathological damage, indicating a favorable safety profile. mdpi.com

In the area of antihypertensive research, promising compounds selected from initial screenings are administered orally to conscious, spontaneously hypertensive rats to measure their blood pressure-lowering effects over time. nih.gov The potency and efficacy of these new agents are often compared to established drugs like Prazosin. nih.gov

For anticonvulsant potential, compounds are tested in rodent models of seizures, such as the pentylenetetrazole (PTZ)-induced seizure model. mdpi.com Key parameters evaluated include the percentage of protection against seizures, the latency to the first seizure, and any reduction in the number of seizures. mdpi.com Neurotoxicity is concurrently assessed using methods like the rotorod test to ensure that the anticonvulsant effects are not due to general motor impairment. nih.gov

Structure Activity Relationship Sar and Computational Studies

Systematic Elucidation of Structure-Activity Relationships for 4,7-Dichloro-6-methoxyquinazoline-Derived Compounds

The biological activity of quinazoline (B50416) derivatives is profoundly influenced by the nature and position of substituents on the fused ring system. nih.gov Systematic modifications to the this compound template have provided deep insights into the structural requirements for potent biological activity.

Influence of Substituents at Quinazoline Positions C-2, C-4, C-6, and C-7 on Biological Potency and Selectivity

The quinazoline ring offers several positions for substitution, with C-2, C-4, C-6, and C-7 being particularly significant for modulating biological effects.

Position C-2: Substitutions at the C-2 position with alkyl or heteroaryl groups can significantly enhance inhibitory activity. nih.gov The introduction of methyl, amine, or thiol groups at this position has been found to be essential for certain antimicrobial activities. researchgate.net For instance, in a series of quinazoline-4(3H)-one derivatives designed as potential anticancer agents, modifications at the C-2 position with a thiol group and subsequent substitutions on that thiol (creating an aliphatic or aromatic linker) dramatically affected their antiproliferative activity. researchgate.net

Position C-4: The chloro group at the C-4 position is a key feature of the parent scaffold and often acts as a reactive site for introducing various amine-containing side chains. The nature of the substituent at C-4 is critical for potency and selectivity. Structure-activity relationship studies have shown that introducing amine or substituted amine groups at the 4th position of the quinazolinone ring can enhance antimicrobial activities. researchgate.net In the context of anticancer agents, the C-4 position is frequently modified with substituted anilines to optimize interactions with the target kinase.

Positions C-6 and C-7: The substituents on the benzene (B151609) portion of the quinazoline ring, specifically at positions C-6 and C-7, play a vital role in tuning the electronic properties and solubility of the molecule. The presence of a methoxy (B1213986) group at C-6 and a chloro group at C-7 in the parent scaffold already provides a specific electronic and steric environment. The introduction of polar groups at the C-6 position can increase water solubility and bioavailability while maintaining potent inhibitory activity. nih.gov The presence of halogen atoms, such as the chloro group at C-7, is often associated with improved biological activity. researchgate.net

PositionSubstituent TypeEffect on Biological ActivityReference
C-2Alkyl, Heteroaryl, Thiol, AmineEnhances inhibitory activity; essential for antimicrobial properties. nih.govresearchgate.netresearchgate.net
C-4Substituted Amines/AnilinesCrucial for potency and selectivity; improves antimicrobial activity. researchgate.net
C-6Polar groups (e.g., Methoxy)Increases water solubility and bioavailability. nih.gov
C-7Halogens (e.g., Chloro)Often improves biological potency. researchgate.net

Impact of Halogen Substituents and Methoxy Group Positioning on Pharmacological Profiles

The specific placement of halogen and methoxy groups on the quinazoline ring is a well-established strategy for optimizing pharmacological profiles.

Methoxy Group Positioning: The methoxy group at C-6 is a key determinant of activity. Its electron-donating nature influences the electronic environment of the entire ring system. Furthermore, it can form crucial hydrogen bonds with target residues. For instance, studies on 2-aryl-substituted quinazolines have shown that the demethylation of a methoxy derivative to its corresponding hydroxy analog can lead to a significant reduction in antiproliferative activity, highlighting the importance of the methoxy group itself. The positioning of methoxy groups can also improve microtubule binding in certain anticancer quinazolinones. nih.gov

Conformational Analysis and Stereochemical Considerations in Ligand-Target Interactions

Conformational analysis of quinazolinones has revealed that aryl rings substituted with groups like halogens or methoxy groups can enhance binding to targets such as microtubules. nih.gov Furthermore, the introduction of specific chiral features can lead to compounds with even greater activity, underscoring the importance of stereochemistry. nih.gov The planar nature of the quinazoline ring system serves as a rigid anchor, while the substituents project into the binding site. The precise orientation of these substituents, governed by torsional angles, determines the quality of the interactions (e.g., hydrogen bonds, hydrophobic interactions) with amino acid residues in the target protein.

Advanced Computational Chemistry Approaches in Quinazoline Drug Discovery

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rapid design and evaluation of new chemical entities. For this compound derivatives, these methods provide invaluable insights into their mechanism of action at a molecular level.

Molecular Docking and Dynamics Simulations for Ligand-Protein Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is crucial for understanding the binding mode of quinazoline derivatives.

For example, docking studies of quinazoline-based inhibitors into the ATP-binding site of Epidermal Growth Factor Receptor (EGFR) have been instrumental in explaining their inhibitory mechanism. researchgate.netmdpi.com These studies often reveal key hydrogen bonding interactions between the quinazoline nitrogen atoms (typically N1) and backbone residues of the kinase hinge region, such as methionine. researchgate.net The substituents at the C-4, C-6, and C-7 positions are shown to form additional interactions with other parts of the binding site, contributing to affinity and selectivity. For instance, docking of a 4-hydroxyquinazoline (B93491) derivative revealed crucial hydrogen bonds with residues GLY863, SER904, and ASP766 in the target protein.

Molecular dynamics (MD) simulations take the static snapshots from docking and simulate the movement of the ligand-protein complex over time. This provides a more realistic view of the binding stability and conformational changes that may occur. MD simulations have been used to confirm the stability of the binding poses predicted by docking for quinazoline derivatives in the EGFR active site, reinforcing the proposed binding model. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Model Development and Validation

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds.

In the context of quinazoline drug discovery, QSAR models are developed to predict the biological activity of novel, unsynthesized derivatives. This is achieved by calculating a set of molecular descriptors (e.g., electronic, steric, hydrophobic properties) for a series of compounds with known activities. Statistical methods, such as multiple linear regression (MLR) or more advanced machine learning algorithms like artificial neural networks (ANN), are then used to build a predictive model.

For related heterocyclic compounds, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied.

CoMFA calculates steric and electrostatic fields around the aligned molecules and correlates them with activity.

CoMSIA extends this by including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields.

These models generate contour maps that visualize regions where certain properties are favorable or unfavorable for activity, providing intuitive guidance for designing more potent molecules based on the this compound scaffold. The robustness and predictive power of these models are rigorously assessed through internal and external validation techniques.

Pharmacophore Modeling and Virtual Screening Applications for Novel Analogue Discovery

Pharmacophore modeling and virtual screening are powerful computational techniques used to identify novel bioactive compounds from large chemical libraries. nih.gov These methods rely on identifying the essential three-dimensional arrangement of chemical features (pharmacophore) required for a molecule to interact with a specific biological target.

For the quinazoline class, pharmacophore models are often developed based on known potent inhibitors. These models typically include key features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. For instance, in the context of Janus kinase 2 (JAK2) inhibitors, a virtual screening study successfully identified a novel hit from chemical libraries using a docking-based approach. nih.gov The initial hit was then optimized by synthesizing various derivatives, leading to the discovery of (6,7-dimethoxyquinazolin-4-yl)naphthalen-1-ylamine (compound 5p) as a promising JAK2 inhibitor candidate. nih.gov This demonstrates the successful application of virtual screening for lead discovery within the quinazoline family. nih.gov

Similarly, structure-based virtual screening has been employed to identify new quinazoline derivatives as potential Epidermal Growth Factor Receptor (EGFR) inhibitors. In one such study, a library of 1000 quinazoline derivatives was filtered based on drug-like properties, followed by docking-based screening, which identified seven compounds with better binding scores than the control drug, dacomitinib. researchgate.net This highlights the utility of virtual screening in narrowing down large compound libraries to a manageable number of promising candidates for further testing. researchgate.netderpharmachemica.com

Table 1: Examples of Virtual Screening for Quinazoline-Based Inhibitors

TargetScreening MethodLibrary SizeKey FindingReference
JAK2SurflexDockChemical LibrariesIdentification of a novel (6,7-dimethoxyquinazolin-4-yl)naphthalen-1-ylamine inhibitor. nih.gov
EGFRMolecular Docking1000 Quinazoline DerivativesIdentification of 7 lead compounds with high binding affinity. researchgate.net
EGFRMolsoft ICM-Pro90 Trisubstituted QuinazolinonesMost tested compounds showed moderate to strong binding energy towards EGFR. derpharmachemica.com

Mechanistic Insights Derived from Structure-Based Drug Design

Structure-based drug design (SBDD) utilizes the three-dimensional structural information of a biological target, often obtained through X-ray crystallography, to design potent and selective inhibitors. nih.gov This approach has been instrumental in developing numerous quinazoline-based drugs.

For the quinazoline scaffold, SBDD has provided critical insights into the mechanisms of target engagement, particularly for protein kinase inhibitors. A common binding mode for 4-aminoquinazoline inhibitors involves the formation of a crucial hydrogen bond between the N1 atom of the quinazoline ring and a backbone NH group in the hinge region of the kinase's ATP-binding site. mdpi.com The anilino group at the 4-position typically extends into a hydrophobic pocket, where substitutions can be made to enhance potency and selectivity. mdpi.com

Studies on related 4,7-disubstituted quinazolines reveal how modifications at these positions can influence biological activity. For example, a structure-based design approach was used to develop novel 4,7-disubstituted 8-methoxyquinazoline (B3282709) derivatives as inhibitors of the β-catenin/TCF4 signaling pathway. nih.govsemanticscholar.org Docking studies showed that these derivatives could interact with active site residues of β-catenin, thereby disrupting its interaction with TCF4. semanticscholar.org The most potent compound from this series induced apoptosis and inhibited cell migration in cancer cell lines. nih.gov

In the context of Aurora kinases, SBDD has been used to design selective inhibitors by exploiting minor differences in the ATP-binding pockets of Aurora A and Aurora B. By creating novel quinazolin-4-amine (B77745) derivatives, researchers were able to significantly improve selectivity for Aurora A over Aurora B. nih.gov

For this compound, the chlorine atom at the 7-position and the methoxy group at the 6-position are expected to significantly influence its interaction with target proteins. The 6-methoxy group, for instance, in related 6,7-dimethoxyquinazoline (B1622564) inhibitors of JAK2, was shown to form a highly conserved hydrogen bond with an arginine residue (Arg980) in the binding pocket. nih.gov The chlorine atoms, being electron-withdrawing groups, can modulate the electronic properties of the quinazoline ring system and participate in halogen bonding or occupy hydrophobic pockets within the target's active site. mdpi.com Mechanistic studies on EGFR inhibitors have shown that substitutions at the 6- and 7-positions with small, solubilizing groups are often beneficial for activity.

Table 2: Mechanistic Insights from Related Quinazoline Derivatives

Compound ClassTargetKey Mechanistic InsightReference
Quinazolin-4-amine derivativesAurora A KinaseExploited structural differences between Aurora A and B to achieve high selectivity (>757-fold). nih.gov
4,7-Disubstituted 8-methoxyquinazolinesβ-catenin/TCF4Compounds disrupt the protein-protein interaction between β-catenin and TCF4. nih.govsemanticscholar.org
6,7-DimethoxyquinazolinesJAK2The 6-methoxy group forms a key hydrogen bond with Arg980 in the active site. nih.gov
Lipophilic quinazolinesThymidylate SynthaseA 3-CF3 substituent filled a nearby pocket, enhancing binding affinity. nih.gov

Analytical and Spectroscopic Characterization in Research of 4,7 Dichloro 6 Methoxyquinazoline and Derivatives

Advanced Spectroscopic Techniques for Comprehensive Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 4,7-dichloro-6-methoxyquinazoline. By measuring the magnetic properties of atomic nuclei, typically protons (¹H NMR) and carbon-13 (¹³C NMR), researchers can map the carbon-hydrogen framework of a molecule.

In ¹H NMR, the chemical shift (δ) of a proton is indicative of its electronic environment. For quinazoline (B50416) derivatives, aromatic protons typically resonate in the downfield region (δ 7-9 ppm), while protons of a methoxy (B1213986) group (-OCH₃) would appear further upfield (δ 3-4 ppm). The splitting of signals (multiplicity) provides information about neighboring protons, allowing for the determination of substitution patterns on the quinazoline ring.

¹³C NMR provides information about the carbon skeleton of the molecule. The chemical shifts of carbon atoms in the aromatic quinazoline core are typically found between 110 and 165 ppm. Carbons bearing electronegative substituents like chlorine or the methoxy group will have distinct chemical shifts. For instance, the carbon atom of the methoxy group is expected to resonate around 55-60 ppm.

While specific NMR data for this compound is not widely published, the analysis of a closely related intermediate, 4,7-dichloro-6-nitroquinazoline, provides valuable insight into the expected spectral features. mdpi.com The substitution pattern on the aromatic ring significantly influences the chemical shifts of the remaining protons and carbons.

Table 1: Representative ¹H and ¹³C NMR Data for a Substituted Dichloroquinazoline Analog (4,7-dichloro-6-nitroquinazoline) Data obtained in CDCl₃. Chemical shifts (δ) are reported in ppm.

Position ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
H-2 9.18 (s, 1H) 156.9 (C-2)
H-5 8.76 (s, 1H) 123.5 (C-5)
H-8 8.30 (s, 1H) 132.2 (C-8)
C-4 - 163.6
C-6 - 147.5
C-7 - 132.8
C-4a - 122.1
C-8a - 151.6

Source: Adapted from research on 4,7-dichloro-6-nitroquinazoline. mdpi.com

For this compound, one would expect to see a singlet for the methoxy protons around 4.0 ppm in the ¹H NMR spectrum and a corresponding carbon signal around 56 ppm in the ¹³C NMR spectrum. The precise shifts of the aromatic protons (H-5 and H-8) and carbons would be influenced by the replacement of the nitro group with a methoxy group.

High-Resolution Mass Spectrometry (MS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of a molecule, which in turn allows for the unambiguous confirmation of its molecular formula. This is achieved by measuring the mass-to-charge ratio (m/z) of an ion with very high precision.

For this compound, with a molecular formula of C₉H₆Cl₂N₂O, the expected monoisotopic mass can be calculated with high accuracy. HRMS analysis, often using techniques like Electrospray Ionization (ESI), would be expected to show a protonated molecular ion [M+H]⁺. The presence of two chlorine atoms results in a characteristic isotopic pattern. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl), the mass spectrum will exhibit an [M]+ peak, an [M+2]+ peak, and an [M+4]+ peak with a distinctive intensity ratio (approximately 9:6:1), providing definitive evidence for the presence of two chlorine atoms in the molecule.

Table 2: Expected HRMS Isotopic Pattern for the Molecular Ion of this compound (C₉H₆Cl₂N₂O)

Ion Calculated m/z Relative Abundance (%)
[C₉H₆³⁵Cl₂N₂O+H]⁺ 228.9884 100.0
[C₉H₆³⁵Cl³⁷ClN₂O+H]⁺ 230.9855 65.0

This precise mass measurement and the characteristic isotopic cluster are crucial for confirming the identity of the synthesized compound and distinguishing it from other potential isomers or byproducts. mdpi.com

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to its structural features.

Key expected vibrational frequencies include:

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.

C=N and C=C stretching: These vibrations within the quinazoline ring system are expected in the 1650-1450 cm⁻¹ region. mdpi.com

C-O stretching: The aryl-alkyl ether linkage of the methoxy group would produce a strong, characteristic band, typically in the 1275-1200 cm⁻¹ (asymmetric) and 1075-1020 cm⁻¹ (symmetric) regions.

C-Cl stretching: These vibrations are generally found in the 850-550 cm⁻¹ region of the spectrum.

Analysis of the FT-IR spectrum allows for the rapid confirmation of the presence of key functional groups, complementing the data obtained from NMR and MS for a full structural characterization. nih.gov For example, the FT-IR spectrum of the related 4,7-dichloro-6-nitroquinazoline shows characteristic peaks for C=N and C=C bonds at 1645, 1610, and 1546 cm⁻¹, as well as strong bands for the NO₂ group at 1527 and 1323 cm⁻¹. mdpi.com For this compound, the NO₂ bands would be absent and replaced by C-O stretching bands.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for separating components of a mixture, assessing the purity of a compound, and isolating the desired product from reaction side products and unreacted starting materials.

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Retention Time Analysis

High-Performance Liquid Chromatography (HPLC) is a premier technique for assessing the purity of non-volatile organic compounds like this compound. In HPLC, the compound is dissolved in a solvent and passed through a column packed with a stationary phase under high pressure. The separation is based on the differential partitioning of the analyte between the mobile phase and the stationary phase.

A typical HPLC analysis for a quinazoline derivative would utilize a reverse-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, often with a modifier such as formic acid or trifluoroacetic acid. The compound is detected as it elutes from the column, typically using a UV detector set to a wavelength where the quinazoline core exhibits strong absorbance.

The purity of the sample is determined by the area of the peak corresponding to the product relative to the total area of all peaks in the chromatogram. The retention time—the time it takes for the compound to travel through the column—is a characteristic property of the compound under specific chromatographic conditions and can be used for identification purposes when compared to a reference standard.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. While this compound itself may have limited volatility, GC-MS is highly suitable for the analysis of more volatile precursors, byproducts, or derivatives that may be present in a sample. researchgate.net

In GC-MS, the sample is vaporized and separated based on boiling point and polarity in a capillary column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a molecular "fingerprint" that can be used for positive identification, often by comparison to a spectral library. nih.gov This technique is particularly useful for identifying trace impurities that could be difficult to detect by other methods. For example, GC-MS has been effectively used for the determination of related quinoline compounds in various matrices. researchgate.net

Table of Compounds Mentioned

Compound Name
This compound
4,7-dichloro-6-nitroquinazoline
Acetonitrile
Formic acid
Methanol

X-ray Crystallography for Precise Molecular Geometry and Intermolecular Interactions in Quinazoline Complexes

Detailed research findings from crystallographic studies of substituted quinazolines and related heterocyclic systems reveal common patterns of molecular conformation and intermolecular association. For instance, the quinazoline ring system is typically found to be planar. The planarity of this core structure is crucial for understanding its interaction with biological targets.

Intermolecular interactions play a vital role in the formation of supramolecular assemblies. In many quinazoline derivatives, hydrogen bonds are a predominant feature of the crystal packing. These can involve the nitrogen atoms of the quinazoline ring acting as hydrogen bond acceptors. Additionally, π-π stacking interactions between the aromatic rings of adjacent molecules are frequently observed, contributing to the stability of the crystal structure. The centroid-centroid distances of these interactions typically fall in the range that indicates significant aromatic stacking.

To illustrate the type of precise data obtained from X-ray crystallography, the following tables present crystallographic data for two related heterocyclic compounds with similar substitution patterns. It is important to note that this data is for analogous structures and not for this compound itself.

Crystallographic Data for 2,3-dichloro-6-methoxyquinoxaline

This compound, while a quinoxaline, shares the dichloro and methoxy substitution pattern. The data highlights the precise structural information that can be obtained.

Crystal ParameterValue
Crystal system Monoclinic
Space group P21/n
a (Å) 7.2345 (14)
b (Å) 12.123 (2)
c (Å) 10.987 (2)
β (°) 98.45 (3)
Volume (ų) 954.1 (3)
Z 4

This data is for 2,3-dichloro-6-methoxyquinoxaline and is presented for illustrative purposes.

Crystallographic Data for 4-Chloro-6,7-dimethoxyquinoline

This quinoline derivative provides another example of a chloro- and methoxy-substituted heterocyclic system that has been characterized by X-ray crystallography. researchgate.net

Crystal ParameterValue
Crystal system Monoclinic
Space group P21/c
a (Å) 8.458 (2)
b (Å) 15.229 (4)
c (Å) 7.989 (2)
β (°) 94.878 (4)
Volume (ų) 1026.4 (3)
Z 4

This data is for 4-chloro-6,7-dimethoxyquinoline and is presented for illustrative purposes. researchgate.net

In the crystal structure of 4-chloro-6,7-dimethoxyquinoline, the molecule is nearly planar. researchgate.net The analysis also reveals the presence of intramolecular C—H···Cl interactions, which can influence the conformation of the molecule. researchgate.net Such detailed structural information is invaluable for understanding the physicochemical properties and biological activity of these compounds. The precise knowledge of molecular geometry and intermolecular interactions derived from X-ray crystallography is crucial for structure-activity relationship (SAR) studies and for the rational design of new derivatives with enhanced properties.

Future Perspectives and Emerging Research Avenues

Translation of Preclinical Findings to Clinical Development for Quinazoline-Based Therapeutics

A significant hurdle in drug development is the translation of promising preclinical data into successful clinical outcomes. nih.gov For quinazoline-based compounds, this involves navigating challenges such as drug resistance, off-target effects, and unfavorable pharmacokinetic and toxicological profiles. nih.gov Many quinazoline (B50416) derivatives have demonstrated potent anticancer activities in preclinical studies. For instance, several commercially available cancer drugs, including gefitinib, erlotinib, and afatinib, are based on the quinazoline core, validating its clinical utility. nih.govnih.gov

The successful clinical development of these drugs provides a roadmap for future candidates. Key to this transition is the use of robust preclinical models that accurately mimic human disease and the early identification of biomarkers to predict patient response. The development of quinazoline-based tyrosine kinase inhibitors (TKIs) for non-small cell lung cancer (NSCLC), such as afatinib, was guided by the identification of specific EGFR mutations that confer sensitivity to the drug. researchgate.net Future efforts will likely focus on more complex and predictive preclinical models, such as patient-derived xenografts and organoids, to improve the success rate of translating preclinical findings into effective therapies. nih.gov

Exploration of Novel Biological Targets and Disease Areas for 4,7-Dichloro-6-methoxyquinazoline Analogues

While the quinazoline scaffold is well-known for its role in targeting protein kinases like EGFR in cancer, research is expanding to uncover novel biological targets and applications in other diseases. nih.govrsc.org Analogues of the 4,7-disubstituted quinazoline scaffold are at the forefront of this exploration.

Recent studies have identified the Wnt/β-catenin signaling pathway as a promising target for derivatives of 4,7-disubstituted 8-methoxyquinazoline (B3282709). nih.gov Aberrant activation of this pathway is implicated in various cancers, and compounds that inhibit the interaction between β-catenin and TCF4 have shown potential as cytotoxic agents in colon, hepatocellular, and gallbladder cancers. nih.gov One lead compound, 18B , demonstrated significant cytotoxicity and an ability to downregulate the expression of key proteins in this pathway. nih.gov

Beyond cancer, quinazoline derivatives are being investigated for a wide array of pharmacological activities, including:

Neurodegenerative Diseases: Multi-target-directed ligands based on the quinazoline structure have been designed to simultaneously inhibit human cholinesterase (hChE) and human β-secretase (hBACE-1), key enzymes in the pathology of Alzheimer's disease. nih.gov

Infectious Diseases: The quinazoline nucleus has been explored for its potential against various pathogens, with derivatives showing activity against tuberculosis, malaria, and HIV. nih.govwisdomlib.orgmdpi.com

Inflammatory and Metabolic Diseases: Researchers have synthesized quinazolinone derivatives that inhibit alpha-glucosidase, an enzyme involved in glucose metabolism, indicating potential for diabetes management. wisdomlib.org Anti-inflammatory properties have also been reported, suggesting applications for conditions like arthritis. wisdomlib.orgmdpi.com

Other Targets: Novel quinazoline-based compounds have been designed to selectively stabilize G-quadruplex DNA structures and inhibit the STAT3 protein, representing a dual-target chemotherapeutic strategy. acs.org

The diverse biological activities associated with the quinazoline scaffold underscore its versatility and the vast potential for discovering new therapeutic applications. nih.govrsc.org

Novel Target/Disease Area Quinazoline Derivative Type Mechanism of Action Potential Application Reference
Colon, Hepatocellular, Gallbladder Cancer4,7-disubstituted 8-methoxyquinazolineInhibition of β-catenin/TCF4 protein-protein interactionCancer Therapy nih.gov
Alzheimer's DiseaseQuinazoline derivativesDual inhibition of human cholinesterase (hChE) and β-secretase (hBACE-1)Neuroprotective Therapy nih.gov
CancerQuinazoline analoguesSelective STAT3 inhibition and G-Quadruplex stabilizationCancer Therapy acs.org
DiabetesQuinazolinone derivativesInhibition of alpha-glucosidaseAntidiabetic Therapy wisdomlib.org
Tuberculosis, MalariaQuinazoline derivativesVarious (unspecified)Anti-infective Therapy nih.govwisdomlib.org

Integration of Artificial Intelligence and Machine Learning in Quinazoline Drug Discovery and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, making it faster and more cost-effective. nih.govijirt.orgmdpi.com These computational tools are particularly well-suited for optimizing the quinazoline scaffold.

Computational approaches are being used at multiple stages of drug development:

Target Identification and Validation: ML algorithms analyze vast datasets from genomics, proteomics, and clinical studies to identify and prioritize novel disease-associated targets for quinazoline-based drugs. nih.govmdpi.com

Virtual Screening and Hit Identification: AI-powered virtual screening can rapidly sift through large chemical libraries to identify quinazoline derivatives with a high probability of binding to a specific biological target. nih.govmdpi.com

Lead Optimization: Quantitative Structure-Activity Relationship (QSAR) modeling and other ML techniques are used to predict the biological activity and pharmacokinetic properties (ADMET - Absorption, Distribution, Metabolism, Excretion, and Toxicity) of novel quinazoline analogues. unimma.ac.idacs.orgnih.gov This allows chemists to prioritize the synthesis of compounds with the most promising profiles. For example, 2D-QSAR models have been successfully used to design and predict the anticancer potential of novel quinazoline derivatives targeting EGFR. acs.org

De Novo Drug Design: Generative AI models can design entirely new quinazoline-based molecules with optimized properties for a specific target, expanding the accessible chemical space. nih.gov

Molecular Modeling: Techniques like molecular docking and molecular dynamics simulations provide detailed insights into how quinazoline ligands interact with their target proteins at the atomic level, guiding the rational design of more potent and selective inhibitors. nih.govnih.govnih.gov

The application of these in silico methods significantly accelerates the design-synthesize-test cycle, enabling the more efficient development of next-generation quinazoline therapeutics. acs.org

AI/ML Application Description Impact on Quinazoline Drug Discovery Reference
QSAR ModelingDevelops mathematical relationships between chemical structure and biological activity.Predicts the efficacy of new quinazoline analogues, guiding synthesis. unimma.ac.idacs.org
Molecular DockingSimulates the binding of a ligand to a protein target.Elucidates binding modes and guides the design of more potent inhibitors. nih.govnih.gov
Machine Learning AlgorithmsAnalyzes large datasets to identify patterns and make predictions.Accelerates target identification, virtual screening, and ADMET prediction. nih.govijirt.org
Deep LearningA subset of ML using neural networks with many layers.Enhances predictive accuracy for drug-target interactions and de novo design. mdpi.comnih.gov

Development of Sustainable and Scalable Synthetic Pathways for Complex Quinazoline Scaffolds

The chemical synthesis of complex quinazoline scaffolds, including this compound and its derivatives, is a critical aspect of their development. There is a growing emphasis on creating synthetic routes that are not only efficient but also sustainable and scalable.

Traditional methods for synthesizing quinazolines can sometimes require harsh reaction conditions or the use of toxic reagents. Modern research focuses on developing "green" chemistry approaches. For example, a transition metal-free method for synthesizing quinazolin-4(3H)-one scaffolds has been reported, which uses hydrogen peroxide (H₂O₂) as a green oxidant and avoids the need for additives. acs.orgresearchgate.net

Scalability is another key consideration, ensuring that a compound can be produced in large quantities for clinical trials and eventual commercialization. Researchers have developed multicomponent reactions (MCRs) that allow for the one-step synthesis of diverse quinazoline derivatives from readily available starting materials under mild conditions. rsc.org One such novel MCR for quinazoline synthesis was shown to be scalable over six orders of magnitude, from the nanomole to the gram scale, demonstrating its potential for large-scale production. rsc.org Furthermore, scalable synthetic routes for key intermediates, such as 4,7-dichloro-6-nitroquinazoline, have been established, which are crucial for the production of drugs like afatinib. researchgate.netresearchgate.net

Future efforts will continue to focus on:

Utilizing environmentally benign solvents and reagents. acs.orgresearchgate.net

Developing one-pot and multicomponent reactions to reduce waste and improve step economy. rsc.org

Employing flow chemistry and automated synthesis platforms for efficient and scalable production.

Design and Synthesis of Multi-Target Directed Ligands based on the this compound Framework

Complex diseases like cancer and neurodegenerative disorders often involve multiple pathological pathways. A promising therapeutic strategy is the development of multi-target-directed ligands (MTDLs)—single molecules designed to interact with two or more biological targets simultaneously. rsc.orgnih.gov This approach can offer improved efficacy, reduce the likelihood of drug resistance, and simplify treatment regimens compared to combination therapies. nih.gov

The quinazoline scaffold, including the this compound framework, is an ideal starting point for designing MTDLs due to its ability to be functionalized at multiple positions, allowing for the incorporation of pharmacophores that target different proteins. rsc.orgnih.gov

Examples of MTDLs based on the quinazoline core include:

Dual Kinase Inhibitors: Compounds have been designed to simultaneously inhibit multiple receptor tyrosine kinases (RTKs) that are crucial for tumor growth and angiogenesis, such as EGFR and VEGFR-2. rsc.orgnih.gov This dual action can block both cancer cell proliferation and the formation of new blood vessels that supply the tumor.

Alzheimer's Disease Therapeutics: As mentioned previously, quinazoline derivatives have been created to act as dual inhibitors of acetylcholinesterase (AChE) and β-secretase (BACE-1), addressing both symptomatic and disease-modifying aspects of Alzheimer's disease. nih.gov

Dual Cytotoxic and Antiangiogenic Agents: Quinazolines that combine microtubule depolymerization activity with RTK inhibition have been developed, demonstrating a multi-pronged attack on cancer cells. nih.gov

The rational design of these MTDLs often involves molecular hybridization, where known pharmacophores for different targets are combined into a single molecular entity. rsc.org This innovative approach holds significant promise for creating more effective treatments for complex, multifactorial diseases.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4,7-Dichloro-6-methoxyquinazoline, and how are reaction conditions optimized?

  • Methodology :

  • Chlorination with POCl₃ : A common method involves refluxing the quinazolinone precursor (e.g., 6,7-dimethoxyquinazolin-4(3H)-one) in phosphorus oxychloride (POCl₃) at 0°C to 100°C for 3 hours. Progress is monitored via TLC, followed by solvent evaporation and co-evaporation with dichloromethane to isolate the chlorinated product .
  • Alternative chlorination : Oxalyl chloride with catalytic DMF in dichloromethane can also achieve chlorination, requiring longer reaction times (48 hours) and neutralization with saturated NaHCO₃ .
    • Optimization : Key variables include reaction temperature, stoichiometry of chlorinating agents, and solvent selection. For example, POCl₃ is more aggressive and requires controlled cooling to avoid side reactions .

Q. How is the purity of this compound validated after synthesis?

  • Methodology :

  • Chromatography : Thin-layer chromatography (TLC) is used for real-time monitoring during synthesis .
  • Spectroscopic characterization : NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and elemental analysis confirm structural integrity. For example, intermediates like 7-(2-chloroethoxy)-4-chloro-6-methoxyquinazoline were characterized via HRMS and NMR .
  • Regulatory compliance : Pharmacopeial standards (e.g., USP, EP) can be referenced for traceability in analytical method validation .

Advanced Research Questions

Q. How do substituent modifications (e.g., methoxy, chloro groups) influence the reactivity of this compound in downstream applications?

  • Methodology :

  • Substituent effects : Electron-withdrawing groups (e.g., Cl) enhance electrophilicity at the 4-position, facilitating nucleophilic substitutions. Methoxy groups at the 6-position increase steric hindrance, affecting regioselectivity in coupling reactions .
  • Case study : Introducing a 7-[(1-methylpiperidin-4-yl)methoxy] group (as in C₁₆H₂₀ClN₃O₂) alters solubility and bioavailability, critical for drug discovery .

Q. How can researchers resolve contradictions in reported yields or selectivity across synthetic protocols?

  • Methodology :

  • Comparative analysis : Contrast POCl₃-based methods (yield: ~70–80% ) with oxalyl chloride routes (yield: ~50–60% ). Differences arise from side reactions (e.g., over-chlorination) or incomplete solvent removal.
  • Design of experiments (DoE) : Systematic variation of temperature, solvent polarity (e.g., DCM vs. chloroform), and catalyst load can identify optimal conditions .

Q. What advanced computational methods are used to predict the electrochemical behavior of quinazoline derivatives?

  • Methodology :

  • DFT studies : Density functional theory (DFT) calculations model redox properties, such as oxidation potentials localized on aromatic or substituent groups. For example, ferrocenyl-substituted quinazolines exhibit predictable one-electron oxidation behavior .
  • Electrochemical validation : Cyclic voltammetry (CV) corroborates computational predictions, as demonstrated for ferrocenyl-quinazolinone derivatives .

Key Notes

  • Avoided sources : BenchChem () and commercial vendors ( ) were excluded per guidelines.
  • Authority : Peer-reviewed journals (e.g., Organic Chemistry , synthesis studies ) and regulatory guides were prioritized.

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